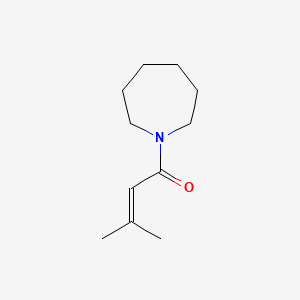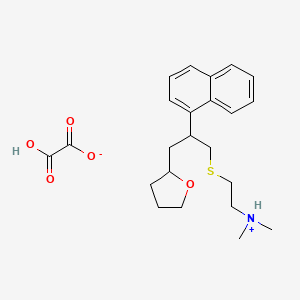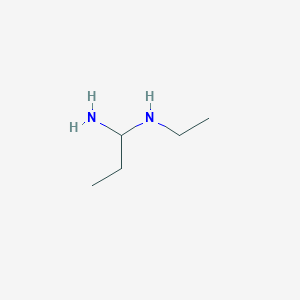
1-N'-ethylpropane-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-13-propanediamine is a chemical compound with the molecular formula C5H13N2. It is a diamine, meaning it contains two amine groups. This compound is typically a colorless to pale yellow liquid with a strong, pungent odor. It is soluble in water, alcohols, and ethers, making it versatile for various applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-13-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with ethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Br-(CH2)3-Br+2C2H5NH2→C2H5NH-(CH2)3-NH2C2H5+2HBr
Another method involves the hydrogenation of N-ethyl-3-aminopropionitrile in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of N-Ethyl-13-propanediamine often involves the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-13-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N-Ethyl-13-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used as a catalyst in polymerization reactions and as an intermediate in the production of other chemicals
Wirkmechanismus
The mechanism of action of N-Ethyl-13-propanediamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the ethyl group.
Ethylenediamine: Another diamine with a shorter carbon chain.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of an ethyl group .
Uniqueness
N-Ethyl-13-propanediamine is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. This makes it more versatile in certain chemical reactions and applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C5H14N2 |
|---|---|
Molekulargewicht |
102.18 g/mol |
IUPAC-Name |
1-N'-ethylpropane-1,1-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)7-4-2/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
VNOMDPCICBXCAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(N)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


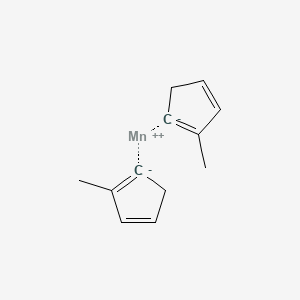
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
)-](/img/structure/B15341468.png)

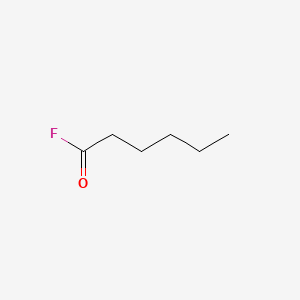
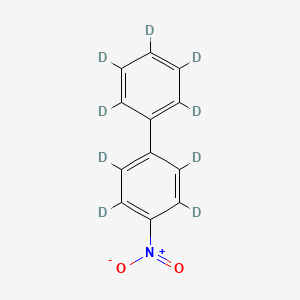


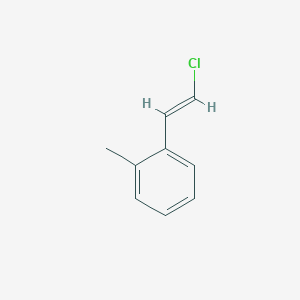
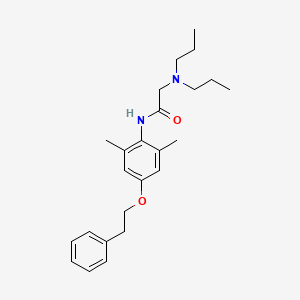

![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
